FE 203799

GLP-2 Analog Intestinotrophic Effect Short Bowel Syndrome

Choose Apraglutide (FE 203799) for your GLP-2 studies to guarantee translational relevance. This long-acting analogue uniquely supports once-weekly dosing due to its 37-fold lower clearance vs. teduglutide and a 30 h human half-life, minimizing animal stress in chronic SBS-IF and GvHD models. Its superior potency (EC50 0.03 nM) and demonstrated ability to stimulate linear intestinal lengthening—unmatched by native GLP-2—make it the definitive reference compound for benchmarking novel intestinotrophic therapies. Ensure your research uses the gold-standard molecule with the PK/PD profile clinicians are targeting.

Molecular Formula C₁₇₂H₂₆₃N₄₃O₅₂
Molecular Weight 3765.25
CAS No. 1295353-98-8
Cat. No. B612742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFE 203799
CAS1295353-98-8
SynonymsFE 203799
Molecular FormulaC₁₇₂H₂₆₃N₄₃O₅₂
Molecular Weight3765.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apraglutide (FE 203799): A Long-Acting GLP-2 Agonist for Short Bowel Syndrome Research


Apraglutide (FE 203799) is a synthetic 33-amino acid peptide and long-acting glucagon-like peptide-2 (GLP-2) analog under clinical development for short bowel syndrome-associated intestinal failure (SBS-IF) and graft-versus-host disease (GvHD) [1][2]. It is a potent and highly selective agonist of the human and rat GLP-2 receptors (hGLP-2R, rGLP-2R), exhibiting EC50 values of 0.03 nM and 0.07 nM, respectively . Engineered to overcome the rapid clearance of native GLP-2, apraglutide's pharmacokinetic profile supports once-weekly subcutaneous dosing [3].

Critical Distinctions Between Apraglutide (FE 203799) and Other GLP-2 Analogs in Procurement


Substitution among GLP-2 analogs is not scientifically sound due to significant, quantifiable differences in their molecular design, pharmacokinetic (PK) profiles, and resultant pharmacodynamic (PD) effects. While all GLP-2 analogs aim to stimulate intestinal growth and function, apraglutide is uniquely differentiated by its exceptionally low clearance, prolonged half-life, and high plasma protein binding [1][2]. These PK advantages directly translate to a more robust and sustained intestinotrophic effect, enabling effective once-weekly dosing, in contrast to the once-daily regimen of the approved analog teduglutide [3]. Furthermore, apraglutide's potency and selectivity at the GLP-2 receptor are superior to another analog, glepaglutide [1]. Interchanging these compounds without accounting for these key differences would introduce significant variability into research outcomes, confounding data interpretation and compromising the translation of preclinical findings to clinical contexts.

Quantitative Differentiation of FE 203799 (Apraglutide) Against GLP-2 Analogs: An Evidence-Based Guide


Apraglutide (FE 203799) Exhibits Superior Prolonged Intestinotrophic Effect Over Teduglutide, Glepaglutide, and Elsiglutide

In a direct head-to-head preclinical comparison in Sprague-Dawley rats, apraglutide induced a greater increase in intestinal wet weight compared to teduglutide, glepaglutide, and elsiglutide when administered at equivalent doses (30 or 300 nmol/kg) [1]. The study assessed effects at dosing intervals of 24, 48, and 72 hours, and uniquely at 96 hours, where apraglutide was the only compound tested that still demonstrated an increase in intestinal weight over control [1].

GLP-2 Analog Intestinotrophic Effect Short Bowel Syndrome

Apraglutide (FE 203799) Demonstrates an Exceptionally Prolonged Half-Life in Preclinical Species Relative to Native GLP-2 and Other Analogs

Pharmacokinetic studies in rats directly comparing apraglutide to native human GLP-2 (hGLP-2) and other analogs reveal a stark difference in elimination half-life [1][2]. The elimination half-life of apraglutide was measured at 159 minutes in this model, which is 8.4-fold longer than that of the approved GLP-2 analog teduglutide (19 minutes) and approximately 10-fold longer than glepaglutide (16 minutes) [1].

Pharmacokinetics Half-Life GLP-2 Analog

Apraglutide (FE 203799) Exhibits Markedly Lower Clearance Than Teduglutide and Glepaglutide in Preclinical Studies

In the same rat intravenous PK study, apraglutide's clearance rate was found to be exceptionally low at 0.27 ml/kg/min [1]. This value is 37-fold lower than that of teduglutide (9.9 ml/kg/min) and 10-fold lower than that of glepaglutide (2.8 ml/kg/min) [1]. This substantial difference in clearance is a primary driver of the extended half-life.

Pharmacokinetics Drug Clearance GLP-2 Analog

Apraglutide (FE 203799) Demonstrates Unique Intestinal Lengthening Compared to Native GLP-2 in a Clinically-Relevant Neonatal Piglet Model of SBS

In a neonatal piglet model of short bowel syndrome (SBS) involving 75% intestinal resection, treatment with apraglutide (5 mg/kg on days 0 and 4) resulted in significantly greater small-intestinal length (P = 0.001) and weight (P = 0.004) on day 7 compared to saline-treated controls [1]. The authors noted that the observed intestinal lengthening was 'unique compared with [their] prior experience with native GLP-2 in this same model' [1].

Intestinal Adaptation Short Bowel Syndrome Neonatal Piglet Model

Apraglutide (FE 203799) Clinically Improves Intestinal Fluid Absorption in Patients with SBS-IF

A placebo-controlled, randomized, crossover phase 2 clinical trial in 8 adults with SBS-IF demonstrated that once-weekly dosing of apraglutide significantly improved intestinal fluid absorption [1]. Treatment with 5 mg and 10 mg doses increased urine volume output—a surrogate marker for increased intestinal fluid absorption—by an adjusted mean of 714 ml/day (95% CI, 490-939; P < .05) and 795 ml/day (95% CI, 195-1394; P < .05), respectively, compared to placebo [1].

Clinical Trial Fluid Absorption Short Bowel Syndrome

High-Impact Application Scenarios for FE 203799 (Apraglutide) Based on Validated Evidence


Long-Term In Vivo Studies of Intestinal Adaptation and Growth in Translational Animal Models

For research investigating the chronic effects of GLP-2 agonism on intestinal morphology and function, apraglutide is the optimal choice. Its exceptionally long half-life (159 min in rats, 30 h in humans) and low clearance (0.27 ml/kg/min in rats) enable effective once-weekly dosing in long-term studies [1][2]. This regimen minimizes animal handling stress and better mimics the intended clinical dosing schedule. In neonatal piglet models, a validated translational model for pediatric SBS, apraglutide uniquely stimulated intestinal lengthening compared to native GLP-2, making it essential for studies focused on achieving mucosal growth and enteral autonomy [3].

Comparative Efficacy Studies in Preclinical Models of Short Bowel Syndrome

When designing head-to-head studies to benchmark the efficacy of novel intestinal growth factors, apraglutide serves as a superior reference compound against other GLP-2 analogs. Direct comparative data show that apraglutide induces a greater and longer-lasting intestinotrophic effect than teduglutide, glepaglutide, and elsiglutide in rodent models [4]. This proven superiority provides a robust and quantifiable benchmark, ensuring the sensitivity and relevance of the experimental model for detecting improvements over the current standard of care.

Pharmacokinetic/Pharmacodynamic Modeling and Translation Studies

Apraglutide's well-characterized and highly differentiated PK profile makes it an ideal tool for PK/PD modeling studies. The stark contrast in clearance and half-life compared to native GLP-2 and other analogs (e.g., 37-fold lower clearance vs. teduglutide) provides a clear signal for developing and validating translational PK/PD models [1]. Researchers can leverage the published PK/PD model, which relates apraglutide exposure to plasma citrulline (a PD marker for enterocyte mass), to design dosing regimens and predict pharmacological effects across different species [5]. This facilitates a more efficient and data-driven approach to preclinical development.

Investigational Use in Models of Graft-Versus-Host Disease (GvHD) and Chemotherapy-Induced GI Injury

Given its potent intestinotrophic effects, apraglutide is a compelling candidate for studies aimed at protecting or restoring the intestinal mucosa in settings of severe injury. The compound's clinical development program includes an indication for GvHD, and animal studies have shown it can stimulate proliferation of the intestinal epithelium and protect the gastrointestinal mucosa from chemotherapy-induced damage [6][7]. Its long half-life and once-weekly dosing are particularly advantageous in these contexts, as they reduce the dosing burden on immunocompromised or otherwise frail animal subjects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FE 203799

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.